1-Nitroso-2-naphthol

Catalog No.
S579977
CAS No.
131-91-9
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitroso-2-naphthol

CAS Number

131-91-9

Product Name

1-Nitroso-2-naphthol

IUPAC Name

1-nitrosonaphthalen-2-ol

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H

InChI Key

YXAOOTNFFAQIPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

Solubility

0.01 M

Synonyms

1-nitroso-2-naphthol, 1-nitroso-2-naphthol, ammonium salt, 1-nitroso-2-naphthol, lithium salt, 1-nitroso-2-naphthol, sodium salt, 1-nitroso-2-naphthol, thallium (3+) salt

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

Heavy Metal Removal and Preconcentration:

1-Nitroso-2-naphthol functions as a chelating ion-exchanger in the synthesis of alumina adsorbents []. These adsorbents possess acidic, basic, and neutral properties, enabling the removal and preconcentration of heavy metals like lead (Pb(II)), copper (Cu(II)), and chromium (Cr(III)) from various sources, including waste streams and drinking water []. This application is particularly valuable in environmental monitoring and remediation efforts.

Cobalt Preconcentration:

Another research application of 1-Nitroso-2-naphthol involves its use in preconcentrating cobalt (Co) []. This process utilizes a C18 microcolumn coupled with flow injection-flame atomic absorption spectrometry (FI-FAAS) []. By forming a complex with 1-Nitroso-2-naphthol, cobalt ions can be effectively separated and concentrated, allowing for more sensitive detection using FI-FAAS. This technique finds application in various analytical chemistry studies, such as soil and water analysis.

1-Nitroso-2-naphthol has the chemical formula C₁₀H₇NO and is classified as a nitroso derivative of naphthol. The compound features a naphthalene ring with a nitroso group (-NO) and a hydroxyl group (-OH) attached, which contributes to its distinct properties and reactivity. It is characterized by its deep colors when forming complexes with certain metal ions, making it useful in colorimetric assays .

, particularly involving nucleophilic substitutions and redox processes:

  • Reaction with Sodium Hydroxide: When treated with sodium hydroxide, 1-nitroso-2-naphthol forms sodium nitrophenol. This reaction is significant as it alters the thermal stability of the compound, leading to further decomposition into aliphatic nitro compounds and carbonyls .
  • Electrochemical Reduction: In aqueous solutions, the compound can be reduced to 1-amino-2-naphthol through an electrochemical process known as an ECE mechanism (Electrochemical-Chemical-Electrochemical) which involves both electron transfer and chemical steps .
  • Reactions with α-Functionalized Ketones: The compound reacts with various α-functionalized ketones, leading to the formation of diverse products including decarbonylated derivatives .

1-Nitroso-2-naphthol can be synthesized through the following method:

  • Nitrosation of 2-Naphthol: The primary synthesis route involves treating 2-naphthol with nitrous acid. The reaction can be represented as:

    C10H7OH+HNO2C10H6(NO)OH+H2OC_{10}H_{7}OH+HNO_{2}\rightarrow C_{10}H_{6}(NO)OH+H_{2}O

This method allows for the efficient production of the compound under controlled conditions .

The versatility of 1-nitroso-2-naphthol extends across various fields:

  • Analytical Chemistry: It is widely used as a reagent for detecting metal ions due to its ability to form colored complexes.
  • Dyes: The compound serves as a dye in textile applications due to its vibrant coloration.
  • Indicator: It acts as a pH indicator in specific titrations and analytical procedures.

Studies have focused on the interactions of 1-nitroso-2-naphthol with different substrates and reagents. For instance, its reaction with sodium hydroxide not only alters its thermal stability but also influences its decomposition pathways, which has implications for storage and handling . Additionally, electrochemical studies reveal insights into its redox behavior, providing valuable information for potential applications in sensors or electrochemical devices .

Several compounds share structural similarities with 1-nitroso-2-naphthol, each exhibiting unique properties:

Compound NameStructureKey Features
2-NaphtholC₁₀H₈OPrecursor for synthesis; lacks nitroso group.
1-Amino-2-naphtholC₁₀H₉NReduced form; exhibits different reactivity.
Naphthol Green BC₁₂H₉N₂NaO₃SSulfonated derivative; used as a dye and indicator.
1-Nitro-2-naphtholC₁₀H₇NO₂Nitro group instead of nitroso; differing reactivity.

Uniqueness of 1-Nitroso-2-Naphthol: The presence of both the nitroso and hydroxyl groups allows for unique interactions with metal ions compared to other naphthalene derivatives. Its specific reactivity patterns make it particularly valuable in analytical applications where colorimetric changes are essential.

XLogP3

2.3

LogP

2.28 (LogP)

Melting Point

109.5 °C

UNII

757I55U2QX

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (10.87%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2636-79-5
131-91-9
16143-80-9
12794-26-2

Wikipedia

1-nitroso-2-naphthol

General Manufacturing Information

2-Naphthalenol, 1-nitroso-: ACTIVE

Dates

Modify: 2023-08-15

Separation and determination of copper in bottled water samples by combination of dispersive liquid--liquid microextraction and microsample introduction flame atomic absorption spectrometry

Demirhan Citak, Mustafa Tuzen
PMID: 24645526   DOI: 10.5740/jaoacint.12-084

Abstract

A new and simple method for the determination of trace amounts of Cu(II) was developed by combination of dispersive liquid-liquid microextraction (DLLME) preconcentration and microsample introduction flame atomic absorption spectrometry. In this method, ethanol and chloroform were chosen as disperser and extraction solvents, respectively, and 1-nitroso-2-naphthol was used as the complexing agent. The factors affecting the extraction efficiency and determination of Cu(II), including extraction and disperser solvent nature and volume, concentration of the complexing agent, pH of the solution, extraction time, and matrix ions, were investigated. Under optimal conditions, the LOD for Cu(II) was 0.95 microg/L with a preconcentration factor of 70. The RSD was 1.9%. The accuracy of the developed DLLME method was verified by determination of Cu(II) in a certified reference material (NRCC-SLRS-4 river water). The relative error was -3.31%. The developed preconcentration procedure was successfully applied to the analysis of bottled drinking water samples.


Characterisation of iron binding ligands in seawater by reverse titration

Jeffrey A Hawkes, Martha Gledhill, Douglas P Connelly, Eric P Achterberg
PMID: 23427800   DOI: 10.1016/j.aca.2012.12.048

Abstract

Here we demonstrate the use of reverse titration - competitive ligand exchange-adsorptive cathodic stripping voltammetry (RT-CLE-ACSV) for the analysis of iron (Fe) binding ligands in seawater. In contrast to the forward titration, which examines excess ligands in solution, RT-CLE-ACSV examines the existing Fe-ligand complexes by increasing the concentration of added (electroactive) ligand (1-nitroso-2-naphthol) and analysis of the proportion of Fe bound to the added ligand. The data manipulation allows the accurate characterisation of ligands at equal or lower concentrations than Fe in seawater, and disregards electrochemically inert dissolved Fe such as some colloidal phases. The method is thus superior to the forward titration in environments with high Fe and low ligand concentrations or high concentrations of inert Fe. We validated the technique using the siderophore ligand ferrioxamine B, and observed a stability constant [Formula: see text] of 0.74-4.37×10(21) mol(-1), in agreement with previous results. We also successfully analysed samples from coastal waters and a deep ocean hydrothermal plume. Samples from these environments could not be analysed with confidence using the forward titration, highlighting the effectiveness of the RT-CLE-ACSV technique in waters with high concentrations of inert Fe.


Reaction of 1-nitroso-2-naphthols with α-functionalized ketones and related compounds: the unexpected formation of decarbonylated 2-substituted naphtho[1,2-d][1,3]oxazoles

Nayyef Aljaar, Chandi C Malakar, Jürgen Conrad, Wolfgang Frey, Uwe Beifuss
PMID: 23181942   DOI: 10.1021/jo3022956

Abstract

Reactions between 1-nitroso-2-naphthols and α-functionalized ketones such as α-bromo-, α-chloro-, α-mesyloxy-, α-tosyloxy-, and α-hydroxy ketones under basic conditions delivered 2-substituted naphtho[1,2-d][1,3]oxazoles in a single synthetic operation. The product formation was accompanied by the unexpected loss of the C═O group from the α-functionalized ketones. With aryl bromides, allyl bromides, α-bromo diketones, α-bromo cyanides, α-bromoesters, and α-bromo ketoesters as substrates the formation of naphtho[1,2-d][1,3]oxazoles was also observed. The transformations were performed in 1,2-dichloroethane or acetonitrile under reflux and gave the corresponding naphthoxazoles with yields ranging between 52% and 85%.


Removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters by surface developed alumina adsorbents with immobilized 1-nitroso-2-naphthol

Mohamed E Mahmoud, Maher M Osman, Osama F Hafez, Essam Elmelegy
PMID: 19758749   DOI: 10.1016/j.jhazmat.2009.08.089

Abstract

The potential removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters were investigated and explored. Three new alumina adsorbents of acidic, neutral and basic nature (I-III) were synthesized via physical adsorption and surface loading of 1-nitroso-2-naphthol as a possible chelating ion-exchanger. The modified alumina adsorbents are characterized by strong thermal stability as well as resistance to acidic medium leaching processes. High metal up-take was found providing this order: Cu(II)>Cr(III)>Pb(II) owing to the strong contribution of surface loaded 1-nitroso-2-naphthol. The outlined results from the distribution coefficient and separation factor evaluations (low metal ion concentration levels) were found to denote to a different selectivity order: Pb(II)>Cu(II)>Cr(III)) due to the strong contribution of alumina matrix in the metal binding processes. The potential applications of alumina adsorbents for removal and preconcentration of Pb(II), Cu(II), Cr(III) from wastewaters as well as drinking tap water samples were successfully accomplished giving recovery values of (89-100+/-1-3%) and (93-99+/-3-4%), respectively without any noticeable interference of the wastewater or drinking tap water matrices.


[COLOR REACTION OF PHENOLS. VII. COLORIMETRIC DETERMINATION OF RESORCINOL AND 1-NITROSO-2-NAPHTHOL AND NITRIC ACID, AND ITS REACTION MECHANISM]

M UMEDA
PMID: 14247812   DOI:

Abstract




[COLOR REACTION OF PHENOLS. VI. ON THE MECHANISM OF COLOR REACTION OF P-SUBSTITUTED PHENOLS WITH 1-NITROSO-2-NAPHTHOL AND NITRIC ACID]

M UMEDA
PMID: 14247811   DOI:

Abstract




[COLOR REACTION OF PHENOLS. V. COLOR REACTION OF PHENOLS WITH 1-NITROSO-2-NAPHTHOL]

M UMEDA
PMID: 14247810   DOI: 10.1248/yakushi1947.84.9_836

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVII. COLORIMETRIC DETERMINATION OF OXYMORPHONE BY 1-NITROSO-2-NAPHTHOL]

K KATO, K SATO, T TSUDA
PMID: 14087717   DOI: 10.1248/yakushi1947.83.8_815

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVI. COLORIMETRIC DETERMINATION OF MORPHINE BY 1-NITROSO-2-NAPHTHOL]

H SAKURAI, K KATO, M UMEDA, S TSUBOTA
PMID: 14087716   DOI: 10.1248/yakushi1947.83.8_811

Abstract




Observations on the specificity of the urinary 5-hydroxyindoleacetic acid determination with 1-nitroso-2-naphtol

E PITKANEN, M M AIRAKSINEN, O O MUSTALA, J PALOHEIMO
PMID: 13943818   DOI:

Abstract




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